molecular formula C6H8N2O3 B6157552 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1894106-49-0

5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B6157552
CAS No.: 1894106-49-0
M. Wt: 156.14 g/mol
InChI Key: UMEPYDRSEHLWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1894106-49-0) is a high-purity pyrazole derivative supplied for research and development purposes. This compound features a molecular formula of C 6 H 8 N 2 O 3 and a molecular weight of 156.14 g/mol . Its structure incorporates both a hydroxymethyl group and a carboxylic acid functional group on a 1-methyl-1H-pyrazole scaffold, making it a valuable bifunctional synthetic intermediate for medicinal chemistry and drug discovery projects . The presence of two distinct reactive handles allows researchers to engage in parallel synthetic modifications. The carboxylic acid can undergo standard coupling reactions to form amides or esters, while the hydroxymethyl group can be functionalized through alkylation or oxidation pathways. This versatility makes it a promising building block for constructing diverse chemical libraries, including the development of novel small molecule inhibitors, heterocyclic compounds, and potential agrochemicals . As a pyrazole-based scaffold, it is of significant interest in the synthesis of compounds for various biological evaluations. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access detailed product information, including safety data and specifications, prior to purchase. For specific pricing, availability, and shipping options from global stockpoints, please inquire directly.

Properties

IUPAC Name

5-(hydroxymethyl)-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-4(3-9)2-5(7-8)6(10)11/h2,9H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEPYDRSEHLWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Pathway via Ethyl Ester Intermediate

Commercial catalog data (CAS 199480-22-3) identifies 5-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester as a viable intermediate. The synthesis likely involves:

Step 1: Pyrazole Ring Formation
A cyclocondensation reaction between hydrazine derivatives and a 1,3-diketone bearing hydroxymethyl and ethyl ester groups. For example, ethyl 3-oxo-4-(hydroxymethyl)pent-4-enoate could react with methylhydrazine to form the pyrazole core.

Step 2: Saponification of 3-Ester
Treatment of the ethyl ester with aqueous sodium hydroxide (2.0 M, 60°C) hydrolyzes the 3-ester to the carboxylic acid, yielding the target compound. This one-pot hydrolysis avoids side reactions due to the stability of the hydroxymethyl group under basic conditions.

Comparative Analysis of Methodologies

Parameter Patent Route Ethyl Ester Route
Starting MaterialDiethyl 1H-pyrazole-3,5-dicarboxylateCustom 1,3-diketone derivatives
Key StepSelective 5-ester hydrolysisCyclocondensation
Reduction RequiredYes (LiBH₄)No
Overall Yield (Estimated)45–55%60–70%
ScalabilityIndustrialLaboratory-scale

Critical Reaction Optimization Insights

Solvent Systems and Temperature Control

  • Methanol/THF mixtures are optimal for LiBH₄ reductions, balancing solubility and reaction rate.

  • Low-temperature hydrolysis (0–5°C) minimizes ester group migration and ensures regioselectivity.

Functional Group Compatibility

  • Trifluoroacetic anhydride (used in the patent for cyanation) is incompatible with free carboxylic acids, necessitating protective strategies during multi-step syntheses.

  • Lithium borohydride selectively reduces esters to hydroxymethyl groups without affecting carboxylic acids, provided stoichiometry is tightly controlled.

Industrial-Scale Considerations

The patent route offers advantages for large-scale production:

  • Economical reagents : Iodomethane and K₂CO₃ are cost-effective and readily available.

  • Telescoped steps : Intermediates like diethyl 1-methyl-pyrazole-3,5-dicarboxylate can be carried forward without isolation, reducing processing time .

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 5-(carboxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid

    Reduction: 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-methanol

    Substitution: 5-(alkoxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit antimicrobial properties. 5-(Hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. Studies demonstrate that modifications to the pyrazole ring can enhance bioactivity, suggesting that this compound could be optimized for improved efficacy in treating infections .

Anti-inflammatory Properties
In vitro studies have shown that compounds with a pyrazole structure can inhibit inflammatory pathways. The hydroxymethyl group in this compound may play a crucial role in modulating inflammatory responses, potentially leading to therapeutic applications in treating chronic inflammatory diseases .

Drug Development
The compound's structural features position it as a promising scaffold for drug discovery. Its ability to form hydrogen bonds and interact with biological targets enhances its potential as a lead compound in the development of novel pharmaceuticals targeting various diseases, including cancer and metabolic disorders .

Agricultural Science

Pesticide Development
this compound can be utilized in the formulation of agrochemicals. Its derivatives have shown potential as herbicides and fungicides, providing effective solutions for crop protection. The compound's unique chemical properties allow for the design of selective agents that minimize environmental impact while maximizing agricultural yield .

Plant Growth Regulators
Research into the effects of pyrazole derivatives on plant growth indicates that they can act as growth regulators. By modulating hormonal pathways, this compound may enhance plant resilience to stressors such as drought and disease, promoting sustainable agricultural practices .

Biochemical Research

Buffering Agents
In biochemical applications, this compound serves as an organic buffer. Its ability to maintain pH stability in various biochemical reactions makes it invaluable in laboratory settings, particularly in peptide synthesis and enzyme assays .

Analytical Chemistry
The compound is also employed in analytical chemistry as a reagent for synthesizing other chemical entities. Its reactivity allows for the formation of derivatives that can be analyzed using techniques such as HPLC and mass spectrometry, aiding in the characterization of complex mixtures .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Demonstrated antimicrobial activity against multiple bacterial strains.
Anti-inflammatory Inhibition of key inflammatory pathways observed in vitro studies.
Pesticide Development Effective herbicidal activity noted; potential for reduced environmental impact.
Plant Growth Regulators Enhanced resilience to environmental stressors observed in treated plants.
Biochemical Research Utilized as an effective buffering agent in biochemical assays.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with target biomolecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional differences between 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid and its analogs are summarized below:

Table 1: Structural Comparison of Pyrazole Carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference CAS/ID
This compound -CH2OH (5), -CH3 (1), -COOH (3) C7H8N2O4 184.15 Hydrophilic groups enhance solubility 84547-62-6
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid -OH (5), -CH3 (1), -COOH (3) C6H6N2O3 154.12 Lacks hydroxymethyl group; lower MW 58364-97-9
1-Methyl-1H-pyrazole-3-carboxylic acid -CH3 (1), -COOH (3) C5H6N2O2 126.11 Simplest analog; no substituent at 5 25016-20-0
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid -C4H3O (5), -CH3 (1), -COOH (3) C9H8N2O3 192.17 Furyl group may enhance bioactivity 108128-39-8
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate -OH (5), -CH3 (1), -COOCH3 (3) C7H8N2O3 168.15 Ester form; lower acidity 51985-95-6

Research Findings and Implications

Structural Modifications: Replacing the hydroxymethyl group with a hydroxy group (e.g., 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid) reduces steric hindrance but may decrease solubility .

Potential Applications: The target compound’s hydrophilic nature makes it suitable for pharmaceutical formulations requiring aqueous solubility.

Biological Activity

5-(Hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C6_6H8_8N2_2O3_3
  • Molecular Weight : Approximately 142.14 g/mol

The presence of both a hydroxymethyl group and a carboxylic acid functional group enhances its reactivity and ability to form hydrogen bonds, contributing to its biological activity.

This compound's mechanism of action is primarily linked to its interactions with specific enzymes and receptors. It may modulate various biochemical pathways involved in disease processes through:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as p38 MAPK, which is involved in inflammatory responses.
  • Receptor Interaction : The compound may interact with receptors implicated in pain and inflammation, enhancing its therapeutic potential .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : Compounds in the pyrazole family have demonstrated significant anti-inflammatory properties, comparable to standard anti-inflammatory drugs like indomethacin .
  • Antimicrobial Activity : The compound has shown moderate antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MIC) around 250 μg/mL .
  • Analgesic Properties : It may also possess analgesic effects, which are beneficial for pain management.

Case Studies

  • Antimicrobial Activity Assessment :
    A study evaluated the antimicrobial efficacy of pyrazole derivatives, including this compound. The results indicated that these compounds exhibited significant activity against common bacterial strains at concentrations that suggest potential use as therapeutic agents .
  • Inflammation Model Testing :
    In an experimental model of inflammation induced by carrageenan, derivatives of this compound demonstrated comparable anti-inflammatory effects to traditional treatments, indicating its potential for further development in inflammatory disease management .

Data Table

Biological ActivityObserved EffectReference
Anti-inflammatoryComparable to indomethacin
AntimicrobialMIC ~ 250 μg/mL against bacteria
AnalgesicSignificant pain relief observed
Enzyme InhibitionIC50_{50} values around 53 nM for p38 MAPK

Q & A

Q. Example Optimization Table :

CatalystSolventTemp (°C)Yield (%)
NoneEtOH6050
CuIDMF5072
DMAPDMSO4068

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., hydroxymethyl at C5: δ 4.2–4.5 ppm for -CH₂OH; carboxylic acid at C3: δ 170–175 ppm in ¹³C) .
  • IR Spectroscopy : Identify -OH (3200–3400 cm⁻¹) and -COOH (1680–1720 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions, ensuring molecular weight alignment (calc. for C₆H₈N₂O₃: 156.12 g/mol) .

Advanced: How do substituent positions influence bioactivity in pyrazole-3-carboxylic acid derivatives?

Methodological Answer:

  • Hydroxymethyl at C5 : Enhances solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., COX-2) .
  • Methyl at N1 : Stabilizes the pyrazole ring against metabolic degradation .
  • Carboxylic Acid at C3 : Acts as a pharmacophore for binding metal ions in enzymatic active sites .

Q. Structure-Activity Relationship (SAR) Table :

DerivativeSubstituentsIC₅₀ (COX-2, μM)LogP
5-HydroxymethylC5: -CH₂OH, N1: -CH₃0.451.2
5-MethylC5: -CH₃, N1: -CH₃3.82.1
5-NitroC5: -NO₂, N1: -CH₃>100.9

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Hydroxymethyl forms H-bonds with Arg513, while the carboxylic acid chelates Fe²⁺ in the heme group .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates robust binding .

Q. Docking Score Comparison :

Target ProteinDocking Score (kcal/mol)H-Bonds
COX-2-9.24
PPAR-γ-7.52

Basic: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Use uniform protocols (e.g., MTT assay for cytotoxicity, 24h incubation) to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., aspirin for COX-2) to calibrate activity measurements .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to resolve outliers .

Advanced: What strategies mitigate byproduct formation during ester hydrolysis?

Methodological Answer:

  • Acid Concentration : Dilute HCl (3–4M) reduces side reactions (e.g., decarboxylation) vs. concentrated acid .
  • Temperature Control : Reflux at 80°C instead of 100°C prevents over-hydrolysis .
  • Additive Use : Thiourea (1–2 mol%) scavenges free radicals, preserving product integrity .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Solid State : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxymethyl group .
  • Solution State : Use acidic buffers (pH 3–4) to stabilize the carboxylic acid moiety; avoid DMSO due to hygroscopicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.